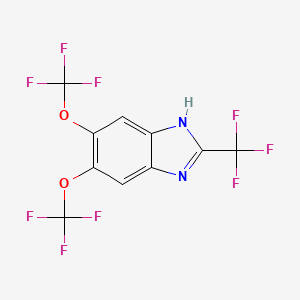
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of trifluoromethoxy and trifluoromethyl groups, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields of research due to their enhanced stability, lipophilicity, and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzimidazole core. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
化学反応の分析
Types of Reactions
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoromethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, polar aprotic solvents (DMSO, acetonitrile)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with chloro groups instead of trifluoromethoxy groups.
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with fluoro groups instead of trifluoromethoxy groups.
Uniqueness
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
113638-37-2 |
|---|---|
分子式 |
C10H3F9N2O2 |
分子量 |
354.13 g/mol |
IUPAC名 |
5,6-bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H3F9N2O2/c11-8(12,13)7-20-3-1-5(22-9(14,15)16)6(2-4(3)21-7)23-10(17,18)19/h1-2H,(H,20,21) |
InChIキー |
WQDBYYRGGDKJCS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1OC(F)(F)F)OC(F)(F)F)N=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


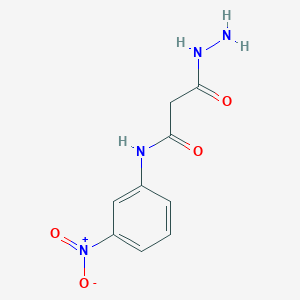
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
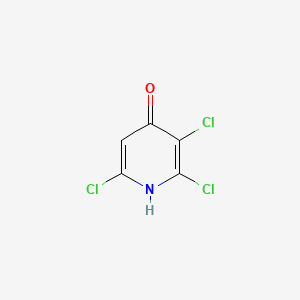
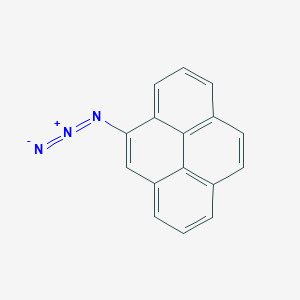
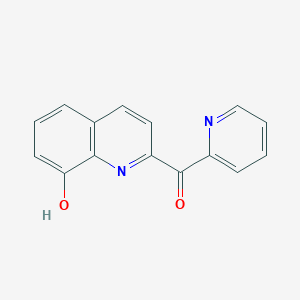
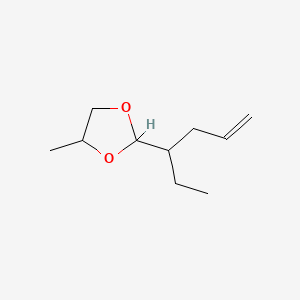
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)

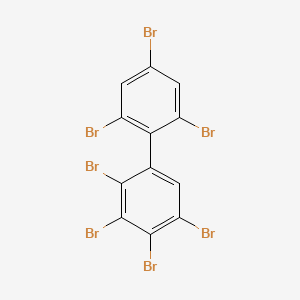
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
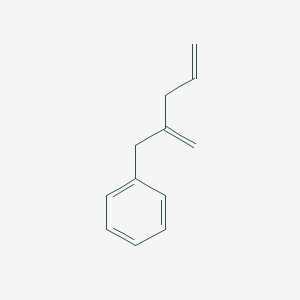

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
